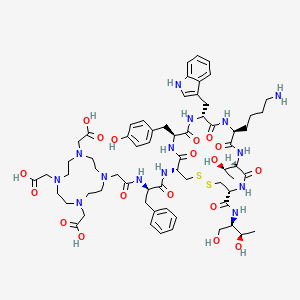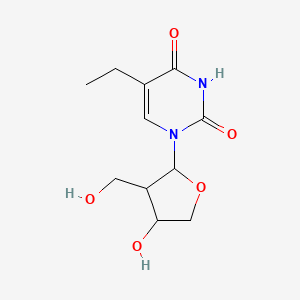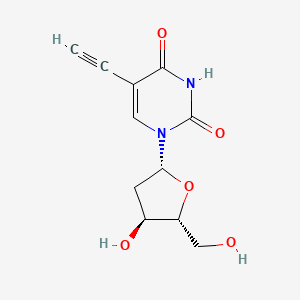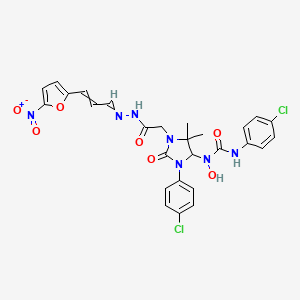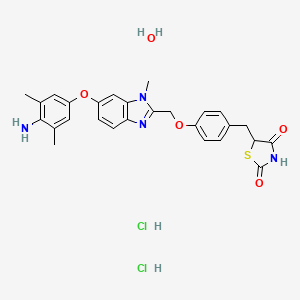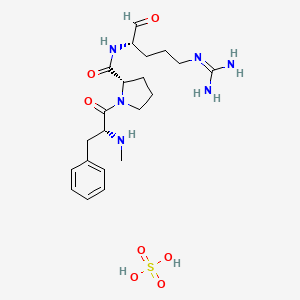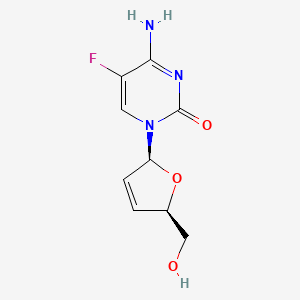
Elvucitabine
概要
説明
Elvucitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI), developed by Achillion Pharmaceuticals, Inc. for the treatment of HIV infection . It belongs to a class of HIV drugs called nucleoside reverse transcriptase inhibitors (NRTIs) .
Synthesis Analysis
The total synthesis of α-Elvucitabine was achieved in 26% overall yield by a concise nine-step procedure starting from L-lyxose . The key steps included trimethylsilyl trifluoromethaneoulfonate (TMSOTf)–mediated stereocontrolled α -N-glycosidation and olefination through Barton–McCombie deoxygenation .
Chemical Reactions Analysis
The key steps in the synthesis of Elvucitabine included trimethylsilyl trifluoromethanesulfonate(TMSOTf)-mediated stereocontrolled β-glycosidation and exquisite choice of chloroacetyl group for the protection of hydroxyl groups as well as the corresponding deprotection under notably mild conditions .
Physical And Chemical Properties Analysis
Elvucitabine has a molecular weight of 227.19 g/mol . The structure of elvucitabine, in particular, the stereochemistry thereof, was unambiguously determined by comparison of the physical properties, such as 1H NMR data and the specific rotation, of the synthesized sample with those reported .
科学的研究の応用
Scientific Research Applications of Elvucitabine
Pharmacokinetics and Drug Interactions Elvucitabine, a nucleoside reverse transcriptase inhibitor, has been studied for its pharmacokinetics, particularly when administered with other HIV medications. A study highlighted the plasma pharmacokinetics of elvucitabine in HIV-infected subjects when administered with lopinavir-ritonavir over 21 days. It revealed that elvucitabine has a long half-life of approximately 100 hours, and its bioavailability may increase due to ritonavir inhibiting an efflux gut transporter. This variability in bioavailability highlights the importance of understanding drug interactions when considering elvucitabine for therapeutic use (Colucci et al., 2008).
Synthetic Routes and Quality Control The development and optimization of synthetic routes for elvucitabine have been a focus of research, aiming at cost-effective production and quality control. One study discussed the formal total synthesis of α-elvucitabine, highlighting the need for economical synthetic routes for quality control during the production of elvucitabine. This research is crucial for maintaining the drug's quality and availability as it progresses through clinical trials and potential market release (Yin et al., 2014).
Chemotherapy and Cancer Treatment Elvucitabine's applications extend beyond HIV treatment, as seen in cancer research. Although not directly involving elvucitabine, related studies on gemcitabine, a structurally similar nucleoside analog, provide insights into potential applications. For example, a study on gemcitabine in combination with a peptide for pancreatic cancer treatment offers a glimpse into how elvucitabine could be explored for oncological applications, given its similar mechanism of action (Ryu & Raucher, 2014).
作用機序
Target of Action
Elvucitabine is a nucleoside reverse transcriptase inhibitor (NRTI) . It primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of these viruses.
Mode of Action
Elvucitabine works by inhibiting the activity of the reverse transcriptase enzyme . This enzyme is responsible for generating DNA copies of viral RNA, a critical step in the replication of HIV and HBV . By blocking this enzyme, Elvucitabine prevents the virus from multiplying .
Biochemical Pathways
The primary biochemical pathway affected by Elvucitabine is the viral replication pathway . By inhibiting the reverse transcriptase enzyme, Elvucitabine interferes with the generation of DNA copies of viral RNA, thereby disrupting the replication of the virus .
Pharmacokinetics
The pharmacokinetics of Elvucitabine are currently under investigation . Preliminary studies suggest that it is administered daily or every other day for 21 days . .
Result of Action
The result of Elvucitabine’s action is a reduction in the amount of HIV and HBV in the body . By preventing the replication of these viruses, Elvucitabine can help to control the progression of diseases caused by these viruses .
Safety and Hazards
特性
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-VDTYLAMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171185 | |
| Record name | Elvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. | |
| Record name | Elvucitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Elvucitabine | |
CAS RN |
181785-84-2 | |
| Record name | Elvucitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elvucitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elvucitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELVUCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Elvucitabine exert its antiviral activity against HIV-1?
A1: Elvucitabine acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, , , , ]. After entering the target cells, Elvucitabine undergoes intracellular phosphorylation into its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Due to its structural differences, once incorporated, Elvucitabine causes chain termination, effectively halting further viral DNA synthesis [, , ].
Q2: What is the molecular formula and weight of Elvucitabine?
A2: While the provided abstracts do not explicitly state Elvucitabine's molecular formula and weight, they mention it being a nucleoside analog, specifically a "β-L-Fd4C" []. A search in chemical databases would be needed for precise structural information.
Q3: How do structural modifications on the 4' position of Stavudine, another NRTI, compare to Elvucitabine in terms of antiviral activity and cytotoxicity?
A3: Research shows that adding an ethynyl group to the 4' position of Stavudine creates a compound with fivefold greater anti-HIV activity and reduced cellular and mitochondrial toxicity compared to unmodified Stavudine []. While the study doesn't directly compare this modified Stavudine to Elvucitabine, it highlights how structural changes in the 4' position can significantly impact NRTI efficacy and safety profiles.
Q4: What is the approximate half-life of Elvucitabine?
A5: Research indicates that Elvucitabine exhibits a long half-life, approximately 100 hours, suggesting the potential for less frequent dosing regimens [].
Q5: Has Elvucitabine demonstrated synergistic effects with any other antiretroviral agents?
A6: Research reveals that a 4'-ethynyl derivative of Stavudine, which exhibits improved antiviral activity compared to the parent compound, demonstrates synergy with Lamivudine and Elvucitabine. This synergy suggests the potential for enhanced antiviral effects when combining these agents [].
Q6: What is the current status of Elvucitabine's clinical development, and what have the interim results shown?
A7: While specific details about Elvucitabine's clinical trial phases are not provided in the abstracts, one abstract mentions Phase II 48-week interim results. These results indicate that Elvucitabine displays safety and efficacy profiles comparable to Lamivudine in treatment-naïve HIV-1 infected individuals []. Further, Elvucitabine exhibits a distinct pharmacokinetic profile, suggesting potential advantages in specific clinical settings [].
Q7: Are there any ongoing research efforts focused on enhancing Elvucitabine delivery to specific tissues or cells?
A8: While the provided abstracts don't delve into specific drug delivery strategies for Elvucitabine, its classification as an NRTI [, , , , ] implies it can potentially benefit from approaches aimed at improving cellular uptake and intracellular delivery of nucleoside analogs.
Q8: What analytical methods have been employed to quantify Elvucitabine concentrations in biological samples?
A9: Researchers have utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for analyzing Elvucitabine concentrations in plasma samples [, ]. This technique is highly sensitive and specific, allowing accurate quantification of drug levels for pharmacokinetic studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



